Comprehensive Physicochemical Profiling of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride in Drug Development
Comprehensive Physicochemical Profiling of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride in Drug Development
Executive Summary
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a highly versatile chiral building block and active pharmaceutical ingredient (API) intermediate[1]. Characterized by its phenylethanolamine scaffold, the molecule features a meta-substituted bromine atom and a strictly defined (1S) stereocenter. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural causality, and the rigorous analytical protocols required for its characterization in preclinical drug development.
Structural Causality and Electronic Landscape
The molecular architecture of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol dictates its reactivity, stability, and pharmacokinetic potential. Understanding the "why" behind its structural features is critical for downstream formulation and synthesis.
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The Meta-Bromo Substitution : The bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system. Unlike para-substitution, where resonance (+R) can partially offset the inductive pull, the meta-position isolates the -I effect. This subtly increases the acidity of the benzylic hydroxyl group and reduces the electron density of the aromatic ring, enhancing its stability against electrophilic aromatic oxidation.
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Salt Formation (Hydrochloride) : Phenylethanolamines in their free base form are notoriously susceptible to oxidative degradation and atmospheric carbon dioxide absorption (which forms unwanted carbamates). By isolating the compound as a hydrochloride salt, the primary amine is protonated (–NH₃⁺)[2]. This ionic state locks the molecule into a stable crystalline lattice, raising the melting point to approximately 245 °C (with decomposition)[3] and exponentially increasing its aqueous solubility for physiological assays.
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Stereochemical Significance : The (1S) configuration is critical for spatial recognition in biological targets, such as β -adrenergic receptors. The enantiomeric purity directly impacts pharmacodynamic efficacy, necessitating rigorous chiral validation to rule out process-induced racemization[1].
Quantitative Physicochemical Profile
The following table synthesizes the core physicochemical parameters of the compound, grounded in its structural thermodynamics.
| Property | Value | Mechanistic Significance |
| CAS Number | 468740-89-8 (1S) / 14615-28-2 (Racemate) | Unique identifiers for the stereospecific and racemic forms[1][2]. |
| Molecular Formula | C₈H₁₁BrClNO | Represents the protonated API salt (C₈H₁₀BrNO · HCl)[3]. |
| Molecular Weight | 252.54 g/mol | Low MW ensures high ligand efficiency and optimal diffusion[3]. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Falls well within the Lipinski optimal range (< 140 Ų), indicating excellent theoretical membrane permeability[3]. |
| Melting Point | ~245 °C (dec.) | High lattice energy driven by ionic interactions and hydrogen bonding networks[3]. |
| H-Bond Donors / Acceptors | 3 / 2 | Facilitates strong target-receptor anchoring via the –OH and –NH₃⁺ groups[4]. |
| Exact Mass | 250.97125 Da | Critical parameter for high-resolution mass spectrometry (HRMS) validation[3]. |
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed with internal causality and self-validation mechanisms.
Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC
Objective : To quantify the chiral purity of the (1S)-enantiomer and rule out process-induced racemization. Causality : Basic conditions or high temperatures during synthesis can induce reversible dehydration or retro-aldol pathways, leading to racemization. The analytical method must be mild and highly resolving.
Step-by-Step Methodology :
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Sample Preparation : Dissolve the analyte in a non-aqueous, neutral diluent (e.g., Ethanol/Hexane 50:50) to a concentration of 1.0 mg/mL. Rationale: Avoids aqueous hydrolysis or pH-induced shifts in the amine's protonation state during injection.
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Stationary Phase Selection : Utilize an amylose-tris(3,5-dimethylphenylcarbamate) coated chiral column (e.g., Chiralpak AD-H). Rationale: The helical polysaccharide backbone provides highly specific steric and hydrogen-bonding cavities that differentially interact with the (1R) and (1S) spatial arrangements.
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Mobile Phase Optimization : Isocratic elution using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Rationale: Diethylamine (DEA) is a critical additive; it acts as a competing base to mask residual acidic silanols on the silica support, preventing severe peak tailing of the primary amine.
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System Validation (The Self-Validating Step) : Prior to analyzing the (1S) batch, inject a racemic standard (CAS 14615-28-2)[2]. The system is only deemed valid if the resolution ( Rs ) between the (1R) and (1S) peaks is ≥ 1.5 (baseline resolution).
Protocol 2: Thermodynamic Solubility and LogD (pH 7.4) Profiling
Objective : To evaluate the compound's lipophilicity and aqueous solubility under physiological conditions.
Step-by-Step Methodology :
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Buffer Equilibration : Prepare a 50 mM phosphate-buffered saline (PBS) solution adjusted precisely to pH 7.40.
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Shake-Flask Saturation : Add an excess of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl to 5 mL of the buffer. Incubate in an orbital shaker at 37 °C for 24 hours. Rationale: A 24-hour incubation ensures the transition from kinetic dissolution to true thermodynamic equilibrium.
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Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved microcrystals.
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LogD Partitioning : Transfer 1 mL of the saturated aqueous supernatant into a vial containing 1 mL of pre-equilibrated 1-octanol. Vortex for 60 minutes and centrifuge to break the emulsion.
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Quantification : Analyze both the aqueous and octanol phases using LC-MS/MS. Rationale: LC-MS/MS provides the dynamic range necessary to quantify extreme concentration differentials between the phases without matrix interference.
Workflow Visualization
Experimental workflow for the physicochemical validation of the (1S)-enantiomer.
References
- Title: 2-AMINO-1-(3-BROMOPHENYL)
- Title: 2-Amino-1-(3-bromophenyl)ethanol;hydrochloride (CAS 14615-28-2)
- Title: 2-AMINO-1-(3-BROMOPHENYL)
- Title: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS 468740-89-8)
